molecular formula C2H4N4O2S B1309480 5-Methylsulfonyltetrazole CAS No. 21744-55-8

5-Methylsulfonyltetrazole

Cat. No. B1309480
CAS RN: 21744-55-8
M. Wt: 148.15 g/mol
InChI Key: IURGLLWWASFDGT-UHFFFAOYSA-N
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Description

5-Methylsulfonyltetrazole is a derivative of tetrazole, a class of compounds characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom. Tetrazoles are known for their energetic properties and utility in various chemical syntheses. The methylsulfonyl group attached to the tetrazole ring influences its reactivity and physical properties, making it a compound of interest in pharmaceutical and material science research.

Synthesis Analysis

The synthesis of tetrazole derivatives often involves the reaction of hydrazides with various reagents. For instance, 2,5-diaryltetrazoles can be synthesized from N-phenylsulfonylbenzhydrazidoyl chlorides and arylhydrazines, with potassium carbonate acting on the intermediate product . Another method includes the oxidation of N2-Benzoyl-N4-(phenylsulfonyl)benzohydrazide hydrazone with mercury(II) oxide to yield 5-phenyltetrazole . These methods highlight the versatility of tetrazole synthesis, which can be tailored to introduce different substituents such as the methylsulfonyl group.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives, including those with sulfonyl substituents, has been studied using techniques like X-ray crystallography. For example, the crystal structure of 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole has been determined, showing that the tetrazole rings are essentially planar and the aryl rings at the 1- and 5-positions show no conjugation to the tetrazole groups . This information is crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions Analysis

Tetrazole derivatives undergo various chemical reactions, including oxidation and nucleophilic substitution. The oxidation of 5-arylsulfanyltetrazoles can lead to the formation of 5-arylsulfonyltetrazoles . Additionally, the phenylsulfonyl group in these compounds can undergo nucleophilic substitution with reagents like ethanol, phenol, or benzimidazole . These reactions are important for further functionalization of the tetrazole core.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their substituents. For example, the introduction of a methylsulfonyl group can affect the compound's solubility, stability, and reactivity. Docking studies and crystallography can provide insights into the interactions of these molecules with biological targets, which is relevant for their potential use as pharmaceutical agents . Additionally, the vibrational spectra of tetrazole derivatives can be studied using spectroscopic methods to gain further understanding of their properties .

Scientific Research Applications

Biomimetic Studies

5-Methylsulfonyltetrazole exhibits properties enabling its use in biomimetic studies. Aryl-5-methylsulfonyltetrazoles react with various compounds to produce tetrazole-containing ethers, which can serve as polydentate ligands for biomimetic research (Kharbash et al., 2002).

Synthesis of Functional Compounds

This compound plays a role in synthesizing functionally substituted tetrazoles. 5-Methylsulfonyl-1-phenyltetrazole interacts with various nucleophiles, leading to high yields of 1-phenyltetrazoles with functional substitutions. This reaction highlights the potential of 5-methylsulfonyltetrazole as a universal synthon in tetrazole synthesis (Gol'tsberg & Koldobskii, 1996).

Anticonvulsant Activity

In the realm of medicinal chemistry, 5-methylsulfonyltetrazole derivatives, specifically 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles, have been explored for their anticonvulsant properties. Certain derivatives have shown selective antagonism of strychnine-induced convulsions, suggesting potential as antispastic agents (Kane et al., 1994).

Safety And Hazards

5-Methylsulfonyltetrazole’s dust and vapor may irritate the eyes, respiratory system, and digestive system . It is considered a potential carcinogen . Appropriate safety measures should be taken when handling and using it, such as wearing protective glasses, respiratory protection, and gloves . It should be stored and transported avoiding contact with oxidizers, fire sources, and combustibles .

Future Directions

While the specific future directions for 5-Methylsulfonyltetrazole are not mentioned in the search results, it is known that advances in molecular pharmacology and an improved understanding of the mechanism of most diseases have created the need to specifically target the cells involved in the initiation and progression of diseases . This is especially true for most life-threatening diseases requiring therapeutic agents which have numerous side effects, thus requiring accurate tissue targeting to minimize systemic exposure . Recent drug delivery systems are formulated using advanced technology to accelerate systemic drug delivery to the specific target site, maximizing therapeutic efficacy and minimizing off-target accumulation in the body .

properties

IUPAC Name

5-methylsulfonyl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O2S/c1-9(7,8)2-3-5-6-4-2/h1H3,(H,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURGLLWWASFDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406397
Record name 5-Methylsulfonyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylsulfonyltetrazole

CAS RN

21744-55-8
Record name 5-Methylsulfonyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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